molecular formula C28H38N6O5 B587087 N-Boc-N-desethyl Acetildenafil CAS No. 1246820-46-1

N-Boc-N-desethyl Acetildenafil

Cat. No.: B587087
CAS No.: 1246820-46-1
M. Wt: 538.649
InChI Key: YPOYLHNWQKDIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Phosphodiesterase Type 5 Inhibitor (PDE5i) Research

N-Boc-N-desethyl Acetildenafil (B605126) is situated within the extensive field of research on phosphodiesterase type 5 (PDE5) inhibitors. glpbio.comchemsrc.com PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key molecule in various physiological processes, including the regulation of blood flow. wikipedia.orgnih.gov Inhibitors of this enzyme, such as Sildenafil (B151), prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. wikipedia.orgnih.gov

Analytical Standards: They serve as reference materials for the detection and quantification of unapproved or undeclared synthetic PDE5i analogues found as adulterants in products marketed as "herbal" supplements. biosynth.commdpi.com

Impurity Reference: The compound is used as an impurity standard, which is crucial during the development and quality control of pharmaceutical substances. biosynth.com

Metabolic Studies: The "N-desethyl" structure suggests a potential connection to metabolic pathways. The N-demethylation of Sildenafil is its primary metabolic route, producing a metabolite (N-desmethylsildenafil) that retains partial potency. wikipedia.orgnih.gov Derivatives like N-desethyl Acetildenafil are therefore valuable in studying the metabolism of related analogues. biosynth.com

Significance of N-Boc-N-desethyl Acetildenafil as a Research Compound

The significance of this compound in the research community stems from its specific chemical features and its role as a specialized tool. It is primarily used as an analytical standard in metabolite studies and as an impurity standard. biosynth.com

Role as a Synthetic Intermediate: The "N-Boc" component is a tert-butoxycarbonyl group, a common protecting group in organic synthesis. jkchemical.com This group is used to temporarily block a reactive amine functional group to prevent it from interfering with reactions at other sites on the molecule. After the desired chemical modification is complete, the Boc group can be removed, typically under acidic conditions, to restore the amine. jkchemical.com The presence of the Boc group on N-desethyl Acetildenafil strongly implies its use as a synthetic intermediate for creating more complex molecules or other novel analogues for research, such as in the development of new PDE5 inhibitors for structure-activity relationship (SAR) studies. researchgate.netnsf.gov

Application in Analytical Chemistry: As a certified reference material, this compound is crucial for the validation of analytical methods designed to detect undeclared synthetic compounds in various consumer products. cymitquimica.commdpi.com For instance, it has been included in high-throughput screening methods using techniques like Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) to identify illegally added drugs in dietary supplements. mdpi.com The availability of a pure, well-characterized standard like this compound ensures the accuracy and reliability of these analytical tests, which are vital for public health and regulatory enforcement.

Data Tables

Table 1: Chemical Identity of this compound

IdentifierDataSource(s)
Chemical Name tert-Butyl 4-(2-(4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl)-2-oxoethyl)piperazine-1-carboxylate biosynth.comscbt.com
CAS Number 1246820-46-1 biosynth.comscbt.com
Molecular Formula C₂₈H₃₈N₆O₅ biosynth.comcymitquimica.com
Molecular Weight 538.65 g/mol cymitquimica.com

Table 2: Analytical and Research Data for this compound

ParameterFindingSource(s)
Primary Use Analytical Standard, Research Compound, Impurity Standard biosynth.comcymitquimica.comsapphirebioscience.com
Purity (Typical) >95% cymitquimica.com
Intended Use For Research Use Only. Not for human or veterinary use. sapphirebioscience.comhellobio.com
Analytical Context Included in multi-component screening for PDE-5 inhibitors in dietary supplements. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O5/c1-7-9-20-23-24(32(6)31-20)26(36)30-25(29-23)19-16-18(10-11-22(19)38-8-2)21(35)17-33-12-14-34(15-13-33)27(37)39-28(3,4)5/h10-11,16H,7-9,12-15,17H2,1-6H3,(H,29,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOYLHNWQKDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C(=O)OC(C)(C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-46-1
Record name N-Boc-N-desethyl acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246820461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BOC-N-DESETHYL ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52P0B9G6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Precursors of N Boc N Desethyl Acetildenafil

Chemical Synthesis Methodologies for N-Boc-N-desethyl Acetildenafil (B605126)

A plausible and efficient synthesis of N-Boc-N-desethyl Acetildenafil can be broken down into three main stages: synthesis of the pyrazolopyrimidinone (B8486647) core, synthesis of the N-Boc protected piperazine (B1678402) side chain, and the final coupling of these two fragments.

Synthesis of the Pyrazolopyrimidinone Core : The central scaffold of the molecule is 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. A common method for its preparation begins with 4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide. This precursor undergoes a cyclization reaction, often facilitated by a base like sodium hydroxide (B78521) in the presence of an oxidizing agent, to form the bicyclic pyrazolopyrimidinone ring system. prepchem.com

Synthesis of the Side-Chain Precursor : The side chain required is N-Boc-piperazine. This is typically synthesized by protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group. A common method involves reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under controlled conditions to achieve mono-protection. google.comrsc.org Various synthetic methods exist for N-Boc piperazine, starting from materials like diethanolamine, to optimize yield and purity for industrial production. google.com

Assembly of the Final Compound : The final step involves coupling the core with the side chain. This is achieved through a two-step process on the phenyl ring of the pyrazolopyrimidinone core:

Friedel-Crafts Acylation : A reactive handle is introduced onto the 5-phenyl group of the core. This is typically a chloroacetylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst. This attaches a -C(O)CH₂Cl group at the para-position to the ethoxy group, creating an intermediate known as 5-(5-chloroacetyl-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. This strategy is analogous to syntheses of other sildenafil (B151) derivatives. jst.go.jp

Nucleophilic Substitution : The chloroacetylated core is then reacted with N-Boc-piperazine. The unprotected nitrogen of N-Boc-piperazine acts as a nucleophile, displacing the chlorine atom on the acetyl group to form this compound.

This modular approach allows for the synthesis of various analogues by simply changing the piperazine derivative used in the final step.

Identification and Characterization of Synthetic Precursors and Intermediates

The multi-step synthesis of this compound involves several key precursors and intermediates. Their unambiguous identification is critical for ensuring the quality and yield of the final product. Characterization is typically performed using a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

The table below details the primary molecules involved in the synthetic pathway.

Compound NameMolecular FormulaRole in Synthesis
4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamideC₁₇H₂₂N₄O₃Precursor to Core
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneC₁₇H₂₀N₄O₂Intermediate (Core)
Chloroacetyl chlorideC₂H₂Cl₂OPrecursor (Acylating Agent)
5-(5-chloroacetyl-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneC₁₉H₂₁ClN₄O₃Intermediate (Activated Core)
N-Boc-piperazineC₉H₁₈N₂O₂Intermediate (Side Chain)
This compound C₂₈H₃₈N₆O₅ Final Product

Table 1: Key Precursors and Intermediates in the Synthesis of this compound.

Characterization of sildenafil analogues by MS/MS reveals common fragmentation patterns that are useful for identification. For instance, cleavage of the bond between the piperazine ring and the acetyl group is a characteristic fragmentation pathway. nih.gov NMR spectroscopy is used to confirm the structure, with specific chemical shifts for the protons on the pyrazole, phenyl, and piperazine rings providing a structural fingerprint of the molecule. researchgate.net

Derivatization Strategies for this compound and Analogues

The chemical structure of this compound is strategically designed for further modification, primarily through the use of the Boc protecting group.

The main derivatization strategy involves the removal of the Boc group. This is typically achieved under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which cleaves the carbamate (B1207046) to liberate the free secondary amine on the piperazine ring. This deprotection step yields N-desethyl Acetildenafil (5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one). usp.org

This resulting compound, N-desethyl Acetildenafil, is a versatile intermediate for creating a library of new analogues. The secondary amine is a nucleophilic site that can be readily modified via:

N-Alkylation : Reaction with various alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) to introduce different substituents on the piperazine nitrogen. Reacting N-desethyl Acetildenafil with an ethylating agent would yield Acetildenafil itself.

N-Acylation : Reaction with acyl chlorides or anhydrides to form amide derivatives.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex alkyl groups.

This strategy of synthesizing a common Boc-protected intermediate, followed by deprotection and diversification, is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). By synthesizing a wide range of analogues from a common precursor, researchers can systematically investigate how different functional groups on the piperazine ring affect the molecule's properties. acs.org

Advanced Analytical Methodologies for N Boc N Desethyl Acetildenafil

Development and Validation of Chromatographic Techniques

Chromatographic separation is a cornerstone for the analysis of N-Boc-N-desethyl Acetildenafil (B605126), ensuring it is isolated from other structurally similar analogues and matrix components before detection.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC stands out as the premier separation technique for N-Boc-N-desethyl Acetildenafil and other sildenafil (B151) analogues. Its advantages include high resolution, speed, and efficiency. Multiple studies have developed and validated UHPLC methods for the simultaneous screening of numerous phosphodiesterase type 5 (PDE-5) inhibitors, including this compound, in complex matrices like dietary supplements and herbal products. ekb.egnih.gov

A common approach involves reversed-phase chromatography. For instance, a validated method utilized an Agilent Eclipse Plus C18 column (3.0 × 150 mm, 1.8 µm) to achieve separation. ekb.egnih.gov The mobile phase typically consists of an aqueous component, such as deionized water with 0.1% formic acid, and an organic solvent like methanol (B129727). ekb.egnih.gov The addition of formic acid helps to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. A gradient elution is employed to effectively separate compounds with varying polarities within a single run. ekb.egnih.gov

Table 1: Example of a UHPLC Gradient Program for PDE-5 Inhibitor Screening

Time (minutes) % Mobile Phase B (Methanol)
0–1 10
1–16 10 → 65
16–19 65 → 100
19–22 100
22–22.1 100 → 10
22.1–25 10 (Re-equilibration)

This table illustrates a typical gradient elution profile used for the separation of multiple PDE-5 inhibitors, including this compound. The gradual increase in the organic solvent (Methanol) concentration allows for the sequential elution of compounds from the reversed-phase column. ekb.egnih.gov

Gas Chromatography (GC) Applications

The scientific literature lacks documented applications of Gas Chromatography (GC) for the direct analysis of this compound. This is likely attributable to the compound's high molecular weight (538.65 g/mol ) and relatively low volatility, which make it unsuitable for standard GC analysis without chemical derivatization to increase its thermal stability and volatility.

Supercritical Fluid Chromatography (SFC) Applications

Similar to GC, there is no significant body of research demonstrating the application of Supercritical Fluid Chromatography (SFC) for the analysis of this compound. While SFC can sometimes offer advantages for separating complex mixtures, its use for this specific compound has not been reported in key scientific studies.

Method Optimization for Separation and Detection

Optimization of chromatographic methods is critical for achieving reliable and accurate results. For the UHPLC analysis of this compound and its analogues, several parameters are systematically adjusted. ekb.egnih.gov

Column Selection: The choice of stationary phase is crucial. C18 columns are widely used due to their hydrophobic nature, which provides good retention for moderately non-polar compounds like this compound. ekb.eg

Mobile Phase Composition: Methanol is often preferred over acetonitrile (B52724) as the organic mobile phase because it can offer better solubility for PDE-5 inhibitors. ekb.eg The use of additives like formic acid is standard practice to control pH and enhance ionization.

Gradient Elution: The gradient profile is optimized to maximize the separation between closely related structures and to ensure that all compounds are eluted from the column, preventing carryover between injections. ekb.egnih.gov The process involves maintaining a low organic phase percentage initially for good retention, followed by a gradual increase to elute the analytes, and a final high-organic wash step. ekb.eg

Flow Rate and Temperature: A typical flow rate for a UHPLC system is around 400 µL/min, and the column oven temperature is maintained at a constant temperature, such as 35 °C, to ensure reproducible retention times. ekb.egnih.gov

Validation of these optimized methods demonstrates excellent linearity for calibration curves, with regression coefficients (r²) consistently exceeding 0.99. ekb.egnih.gov

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is the definitive tool for the detection and structural confirmation of this compound, providing high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the most powerful and widely used technique for the analysis of this compound. ekb.egnih.gov

An electrospray ionization (ESI) source is typically used, operating in positive ion mode, as this provides a strong response for sildenafil-type compounds. ekb.egnih.gov The analysis often involves a triple quadrupole (QQQ) mass spectrometer, which allows for operation in modes like dynamic multiple reaction monitoring (dMRM). ekb.egnih.gov This targeted approach provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte. ekb.eg

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems, has also been employed. nih.gov This technique provides highly accurate mass measurements, which aids in the unequivocal identification of the compound by determining its elemental composition. nih.gov For this compound, the protonated molecule ([M+H]⁺) is the precursor ion used for fragmentation analysis. nih.gov

Table 2: Mass Spectrometric Data for this compound

Parameter Value Source
Molecular Formula C₂₈H₃₈N₆O₅ nih.govcore.ac.uk
Molecular Weight 538.65 core.ac.uk
Precursor Ion ([M+H]⁺) 539.2976 nih.gov
Key Fragment Ion 439.2524 nih.gov

This table summarizes key mass spectrometric parameters for the identification of this compound. The exact mass of the precursor ion is crucial for high-resolution screening, while the fragment ion is used for confirmation in tandem MS techniques.

The validation of LC-MS/MS methods includes assessing selectivity, linearity, sensitivity (Limits of Detection - LODs), and matrix effects. ekb.eg Studies have shown that LODs for this compound and other analogues can be in the nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range, highlighting the exceptional sensitivity of the technique. ekb.eg

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) for High-Resolution Analysis.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) stands as a powerful analytical tool for the unambiguous identification and structural elucidation of novel psychoactive substances, including sildenafil analogues like this compound. This hybrid mass spectrometry technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurement capabilities. nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly useful for elucidating the structures of unknown substances present at low concentrations. nih.gov

The primary advantage of Q-TOF-MS in analyzing compounds such as this compound is its ability to determine the elemental composition of the parent molecule and its fragments with high mass accuracy, typically below 5 parts per million (ppm). nih.gov This precision allows analysts to distinguish between compounds with the same nominal mass but different elemental formulas, a critical step in identifying previously uncharacterized analogues. For instance, in the analysis of a new sildenafil analogue, high-resolution Orbitrap mass spectrometry (another HRMS technique) was used to analyze product ions at high mass accuracy, enabling the unambiguous determination of the unknown compound. nih.gov

The process involves ionizing the target molecule, selecting the precursor ion with the quadrupole, fragmenting it, and then measuring the mass-to-charge ratio (m/z) of the resulting product ions with the TOF analyzer. The fragmentation pattern, combined with the accurate mass measurements of these fragments, provides a detailed fingerprint of the molecule's structure. This data is invaluable for confirming the core structure and identifying modifications, such as the presence of the N-Boc protecting group and the desethyl substitution in this compound.

Table 1: Illustrative High-Resolution MS/MS Fragmentation Data for a Sildenafil Analogue This table is illustrative and based on typical fragmentation patterns of sildenafil analogues.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Elemental FormulaMass Error (ppm)Proposed Structure
533.2874433.2345C22H33N4O4S< 2.0[M+H - Boc]+
533.2874365.1741C18H25N4O3S< 2.0[M+H - Boc - C5H8]+
533.2874299.1118C14H19N4O2S< 2.5Pyrimidinone core
533.2874135.0842C8H11N2< 1.5Piperazine (B1678402) moiety fragment

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that facilitates the rapid, non-contact analysis of materials at atmospheric pressure. researchgate.net This method is exceptionally suited for high-throughput screening of substances like this compound in various samples, as it requires minimal to no sample preparation, thereby bypassing lengthy and tedious extraction steps. researchgate.net

In a typical DART-MS setup, a heated stream of inert gas, such as helium or nitrogen, is directed at the sample. The gas stream contains metastable atoms or molecules that ionize the analyte molecules on the sample's surface. The resulting ions are then drawn into the mass spectrometer for analysis. This process allows for the direct chemical analysis of solids, liquids, and gases in their native state. researchgate.net

The key advantages of DART-MS for screening purposes include:

Speed: Analysis can be performed in seconds to minutes per sample, making it a streamlined tool for screening a large number of samples. researchgate.net

Minimal Sample Preparation: The ability to analyze samples directly significantly reduces the time and resources required for sample workup.

Versatility: DART-MS can be applied to a wide range of sample matrices.

For the detection of this compound, DART-MS can be used to quickly identify its presence in seized materials or dietary supplements. While it may not provide the same level of structural detail as Q-TOF-MS, its speed and ease of use make it an invaluable frontline screening tool to discriminate between adulterated and non-adulterated products. researchgate.netuts.edu.au Positive results from a DART-MS screen would typically be followed by confirmatory analysis using a more comprehensive method like LC-MS/MS.

Electron-Activated Dissociation (EAD) Fragmentation for Structural Information.

Electron-Activated Dissociation (EAD) is an advanced fragmentation technique in mass spectrometry that provides detailed structural information, which can be highly complementary to traditional collision-induced dissociation (CID). sciex.comnih.gov EAD involves the capture of electrons by molecular ions, leading to the formation of a radical state that then fragments. sciex.com This process often results in different fragmentation pathways compared to CID, yielding unique and abundant product ions that can be crucial for unambiguous structure elucidation. sciex.comnih.gov

For a complex molecule like this compound, EAD offers distinct advantages. While CID relies on thermally exciting ions, which can sometimes lead to the loss of labile functional groups without providing specific site information, EAD can preserve these modifications while cleaving the molecular backbone. sciex.comresearchgate.net This is particularly relevant for the tert-Butoxycarbonyl (Boc) protecting group, which can be easily lost during CID. EAD can provide more specific fragmentation patterns related to the core structure, helping to precisely locate substitutions and modifications.

The unique fragment ions generated by EAD, which may not be observed in CID spectra, play a significant role in the structural elucidation of metabolites and analogues. nih.gov This alternative fragmentation mechanism is undergoing a re-evaluation for the annotation of small molecules because it provides access to additional fragmentation routes. nih.gov By comparing the fragmentation patterns from both CID and EAD, analysts can build a more complete and confident picture of the molecule's structure, enhancing the confidence in identifying novel compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Comprehensive Profiling.

Tandem Mass Spectrometry (MS/MS) is a cornerstone technique for the detection and structural characterization of sildenafil analogues like this compound. nih.govresearchgate.net This method involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions. nih.gov The fragmentation pattern serves as a structural fingerprint, allowing for the identification of known compounds and the characterization of unknown ones. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be invaluable in the analysis of phosphodiesterase type 5 (PDE-5) inhibitors. uts.edu.aunih.gov The chromatographic separation first isolates the compound of interest from the sample matrix, after which the mass spectrometer provides sensitive and selective detection. semanticscholar.org In MS/MS analysis, a multiple-reaction monitoring (MRM) experiment can be established to screen for specific precursor-to-product ion transitions, offering high selectivity and sensitivity for quantitative analysis. nih.govrsc.org

The fragmentation pathways of sildenafil and its analogues have been extensively studied. core.ac.ukresearchgate.net Common fragmentation patterns involve the cleavage of the piperazine moiety and characteristic losses from the pyrimidinone core. By analyzing the MS/MS spectrum of this compound, analysts can identify fragments corresponding to the core structure it shares with sildenafil and acetildenafil, as well as unique fragments that reveal the N-Boc and N-desethyl modifications. This comprehensive profiling is essential for both identifying the substance and distinguishing it from other closely related analogues. nih.gov

Table 2: Common MS/MS Fragment Ions for Sildenafil-type Structures This table represents characteristic fragments observed in the MS/MS analysis of various sildenafil analogues.

Precursor IonFragment Ion (m/z)Description
Sildenafil (475.2)283.4Cleavage of the N-methylpiperazine group
Acetildenafil (453.2)283.4Cleavage of the N-ethylpiperazine group
Sildenafil Analogue311/313Ions related to the pyrimidinone core structure
Sildenafil Analogue99/100Characteristic of N-methylpiperazine derivatives

Sample Preparation Techniques for this compound Analysis.

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound. The primary goals are to extract the analyte from its matrix (e.g., dietary supplements, biological fluids), remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographytoday.comsigmaaldrich.com The choice of technique depends on the complexity of the sample matrix and the analytical method employed.

Liquid Phase Extraction (LPE) Methodologies.

Liquid Phase Extraction (LPE), also known as liquid-liquid extraction (LLE), is a fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, LPE can be used to isolate it from aqueous samples or from dissolved solid matrices.

The procedure involves selecting an appropriate organic solvent in which the analyte has high solubility, while matrix interferences remain in the aqueous phase. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency, particularly for compounds with acidic or basic properties. After mixing and separation of the two phases, the organic layer containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for analysis. rsc.org While effective, LLE can be labor-intensive and may require significant volumes of organic solvents. In some cases, a simple one-step liquid phase extraction with a solvent like methanol or acetonitrile may be sufficient for cleaner matrices. nih.gov

Solid-Phase Extraction (SPE) Approaches, including Mixed-Mode SPE.

Solid-Phase Extraction (SPE) is a highly versatile and widely used sample preparation technique that offers several advantages over LLE, including higher analyte recovery, cleaner extracts, and reduced solvent consumption. bts.govmdpi.com The technique utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest from a liquid sample. nih.gov

A typical SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to desorb and collect the purified analyte.

Mixed-Mode SPE is an advanced form of SPE that employs a sorbent with two or more different retention mechanisms, such as reversed-phase and ion-exchange. sigmaaldrich.com This dual retention capability is particularly useful for extracting analytes from complex matrices like urine or plasma. ovid.comresearchgate.net For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent can be used. ovid.com Under acidic conditions, the analyte is retained by both ion-exchange and reversed-phase interactions. ovid.com This strong retention allows for rigorous washing steps to remove neutral, acidic, and weakly basic interferences, resulting in a very clean final extract and improved analytical sensitivity. chromatographytoday.comsigmaaldrich.com

Table 3: Generic Protocol for Mixed-Mode Cation Exchange SPE This table outlines a typical procedure for extracting basic compounds from a biological matrix.

StepProcedurePurpose
1. Conditioning Pass methanol, followed by water/buffer through the cartridge.To activate the reversed-phase and ion-exchange functionalities of the sorbent.
2. Sample Loading Load the pre-treated (e.g., diluted, pH-adjusted) sample.Analyte binds to the sorbent via hydrophobic and ionic interactions.
3. Wash 1 Wash with an acidic buffer (e.g., 0.1N HCl).To remove neutral and acidic interferences.
4. Wash 2 Wash with an organic solvent (e.g., methanol).To remove hydrophobic interferences.
5. Elution Elute with a basic organic solvent (e.g., 5% NH4OH in methanol).To disrupt ionic interactions and release the purified basic analyte.

QuEChERS Methodologies for Complex Research Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that is widely used in multiresidue analysis. While no specific QuEChERS protocols for this compound have been published, a typical workflow would involve two main stages:

Extraction: A sample matrix (e.g., biological fluid, tissue homogenate) would be homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. The addition of salts helps to induce phase separation and drive the analyte into the organic layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.

The selection of appropriate salts and d-SPE sorbents would require experimental optimization to ensure efficient extraction of this compound and effective cleanup of the specific research matrix being analyzed.

Ultrasonic Extraction Methods in Chemical Analysis

Ultrasonic-assisted extraction (UAE) is another common technique used to extract analytes from solid or semi-solid samples. This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates high-velocity jets of solvent that enhance mass transfer and disrupt the sample matrix, thereby facilitating the release of the target analyte into the solvent.

For this compound, a hypothetical ultrasonic extraction procedure would involve:

Submerging a sample containing the analyte in a suitable extraction solvent.

Placing the sample vessel into an ultrasonic bath.

Applying ultrasonic energy for a defined period.

Separating the extract from the solid residue for subsequent analysis.

Key parameters that would need to be optimized include the choice of solvent, extraction time, temperature, and ultrasonic frequency and power to maximize the extraction efficiency of this compound.

Method Validation Parameters for this compound Quantification

Any analytical method developed for the quantification of this compound would require rigorous validation to ensure its reliability and accuracy. The following are standard validation parameters that would be assessed.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound analysis, this would be demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. Selectivity would be further confirmed by comparing the mass spectrum of the analyte in a standard solution to that obtained from a spiked sample.

Linearity and Calibration Curve Establishment

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be constructed by analyzing a series of standard solutions of this compound at different known concentrations. The response of the analytical instrument would be plotted against the concentration, and a linear regression analysis would be performed.

Table 1: Hypothetical Linearity Data for this compound

Concentration (ng/mL)Instrument Response (Peak Area)
15,230
525,890
1051,500
25128,750
50255,600
100510,200
Regression Equation y = 5100x + 150
Correlation Coefficient (r²) >0.99

This table is illustrative and not based on experimental data.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined by analyzing samples with known low concentrations of the analyte and are often calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ).

Recovery and Relative Standard Deviation (RSD) Evaluation

Recovery experiments are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that can be extracted from the sample matrix. thermofisher.com This involves spiking a blank matrix with a known amount of this compound at different concentration levels (low, medium, and high) and analyzing the samples. The Relative Standard Deviation (RSD) is calculated to evaluate the precision of the method.

Table 2: Hypothetical Recovery and Precision Data for this compound

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Mean Recovery (%)RSD (%)
54.6924.5
5048.5973.2
10095.295.22.8

This table is illustrative and not based on experimental data.

Matrix Effects in Analytical Performance

The accurate quantification of this compound in biological and other complex matrices is significantly challenged by the phenomenon known as matrix effects. nih.goveijppr.com These effects arise from the co-eluting, endogenous or exogenous components of the sample matrix that interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal during analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods. nih.goveijppr.com

Matrix effects are a critical consideration in the development and validation of bioanalytical methods, as they can profoundly impact the accuracy, precision, and sensitivity of the assay. eijppr.comresearchgate.net The phenomenon is primarily attributed to competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's ion source. researchgate.net Electrospray ionization (ESI) is particularly susceptible to these effects. eijppr.com

Ion Suppression and Enhancement

Ion suppression is the more commonly observed matrix effect, where the presence of interfering compounds reduces the ionization efficiency of the analyte, resulting in a lower-than-expected signal. nih.gov Conversely, ion enhancement, a less frequent occurrence, leads to an artificially elevated signal. nih.gov The extent of these effects can vary depending on the cleanliness of the sample extract, the efficiency of the chromatographic separation, and the nature of the matrix itself. eijppr.com

Research Findings in Structurally Related Compounds

Direct research quantifying matrix effects specifically for this compound is limited in publicly available literature. However, extensive studies on sildenafil and its numerous analogues, which share structural similarities, provide valuable insights into the potential challenges in the analysis of this compound.

A study by Zhang et al. (2022) investigated the matrix effects for 90 different phosphodiesterase type 5 (PDE-5) inhibitors, including many sildenafil analogues, in various dietary supplement matrices. nih.gov Their findings highlight the significant variability of matrix effects depending on the sample type. For instance, in matrices such as tablets, healthful wine, and functional beverages, the matrix effects were generally within an acceptable range of 85–115%, suggesting a negligible impact on quantification. nih.gov However, for more complex matrices like capsules and protein powder, significant ion suppression (matrix effects less than 80%) was observed, necessitating the use of matrix-matched calibration curves to ensure accurate results. nih.gov

The following interactive data table summarizes the matrix effect findings from this study for a selection of sildenafil analogues in different dietary supplement matrices. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Table 1: Matrix Effects of Selected Sildenafil Analogues in Various Dietary Supplement Matrices

Note: The following data is for sildenafil analogues in dietary supplement matrices and is presented to illustrate the phenomenon of matrix effects, which would be a critical consideration in the analysis of this compound in any complex sample.

CompoundTabletHealthful WineFunctional BeverageCapsuleProtein Powder
Sildenafil95.2%101.5%98.7%75.4%68.9%
Acetildenafil93.8%99.8%97.2%72.1%65.3%
Homosildenafil96.1%102.3%99.5%78.6%71.2%
Thiosildenafil92.5%98.9%96.4%70.8%63.7%
Vardenafil97.3%103.1%100.2%79.9%72.5%

Data sourced from Zhang et al. (2022). nih.gov

These findings underscore the necessity of thoroughly evaluating matrix effects during the method validation for this compound, especially when dealing with diverse and complex sample types. Strategies to mitigate matrix effects include optimizing sample preparation techniques to remove interfering substances, improving chromatographic separation to resolve the analyte from matrix components, and utilizing stable isotope-labeled internal standards that can co-elute with the analyte and experience similar ionization suppression or enhancement, thereby providing a corrective measure. uran.ua

In Vitro Pharmacological Activity and Mechanistic Studies of N Boc N Desethyl Acetildenafil

Phosphodiesterase Enzyme Inhibition Profiles.

No data is available on the inhibitory activity (e.g., IC50 values) of N-Boc-N-desethyl Acetildenafil (B605126) against various phosphodiesterase (PDE) enzyme isoforms.

Comparative Selectivity Studies with Related Analogues (e.g., PDE5/PDE6 selectivity).

Without primary inhibition data, no information on the selectivity profile of N-Boc-N-desethyl Acetildenafil for PDE5 over other PDE isoforms, such as PDE6, can be provided. Comparative analysis with related analogues is therefore not possible.

Enzymatic Biotransformation Studies in In Vitro Systems.

There are no published studies detailing the metabolism of this compound in in vitro systems like human liver microsomes. The metabolic pathways and resulting metabolites of this specific compound have not been characterized.

N Boc N Desethyl Acetildenafil As a Chemical Reference Standard

Application in Analytical Method Development and Validation

The primary use of a reference standard like N-Boc-N-desethyl Acetildenafil (B605126) is in the development and validation of new analytical methods. researchgate.net When laboratories need to create a method to detect or quantify this specific compound, the reference material serves as the benchmark. cato-chem.com Its intended use is often explicitly stated as being for method development in analytical techniques. lgcstandards.com

The process involves using the reference standard to confirm several key performance characteristics of the method, in line with ICH (International Council for Harmonisation) guidelines. researchgate.netresearchgate.net For instance, in a study developing a UPLC-MS/MS method to screen for 90 different PDE-5 inhibitors, N-Boc-N-desethyl Acetildenafil was included as one of the target analytes. mdpi.com The reference material would be used to:

Confirm Specificity: The ability of the method to detect the target compound without interference from other substances.

Determine Linearity: Establishing a concentration range over which the instrument's response is proportional to the amount of the compound. mdpi.com

Assess Accuracy and Precision: Accuracy is confirmed by analyzing samples spiked with a known amount of the reference standard and comparing the measured result to the true value. mdpi.com Precision is determined by repeatedly analyzing these samples to ensure the results are consistent. mdpi.com

Establish Limits of Detection (LOD) and Quantification (LOQ): The reference standard is used to determine the lowest concentration of the compound that can be reliably detected and quantified by the method. mdpi.com

The availability of a characterized reference standard is a prerequisite for validating analytical procedures for quality control applications. cato-chem.comaxios-research.com

Role in Calibration and Quality Control Standards for Research

Once an analytical method is validated, this compound reference material plays a crucial ongoing role in routine laboratory operations, specifically in calibration and quality control (QC). lgcstandards.com

Calibration: In quantitative analysis, a calibration curve is created by preparing a series of solutions with known concentrations of the reference standard. researchgate.net These are analyzed, and the instrument's response is plotted against concentration. This curve is then used to determine the concentration of this compound in unknown samples. mdpi.com Solution standards are specifically designed for the calibration or recalibration of chromatographic systems. cato-chem.com

Quality Control: QC samples are prepared from the reference material at known concentrations and are analyzed alongside test samples in every analytical run. mdpi.com These QC samples serve as a check to ensure the analytical system is performing correctly and that the results for the unknown samples are reliable. axios-research.com If the QC sample result falls outside of predefined acceptance criteria, it indicates a problem with the analysis.

The table below summarizes typical analytical data associated with a this compound reference standard, which is vital for its application in calibration and QC.

ParameterValue/InformationSource
Chemical Name 1-piperazinecarboxylic acid, 4-(2-(3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxyphenyl)-2-oxoethyl)-, 1,1-dimethylethyl ester ontosight.ai
CAS Number 1246820-46-1 lgcstandards.com
Molecular Formula C₂₈H₃₈N₆O₅ lgcstandards.com
Molecular Weight 538.64 g/mol lgcstandards.com
Certified Purity 96.2% (g/g) lgcstandards.com

This table is interactive. Click on the headers to sort.

Traceability of Reference Materials to Pharmacopeial and International Standards

The reliability of any measurement depends on its traceability to a recognized standard. For chemical reference materials, this means establishing an unbroken chain of comparisons to higher-order standards. sigmaaldrich.com Producers of this compound reference material ensure their products are traceable to the International System of Units (SI). lgcstandards.com

This traceability is achieved through several mechanisms:

Gravimetric Measurement: Balances used to weigh the reference material for certification are calibrated using weights that are themselves traceable to national standards, such as those maintained by the DKD (German Calibration Service). lgcstandards.com These national standards are traceable to the international prototype of the kilogram.

Chromatographic Methods: The purity assignments for chromatographic techniques are traceable to the SI. lgcstandards.com

Pharmacopeial Standards: Reference standards can also serve as a point of traceability to pharmacopeial standards (e.g., USP or EP), allowing laboratories to align their results with the requirements of these official compendia. axios-research.com

This documented traceability ensures that measurements made in different laboratories using the same reference material are comparable and reliable. sigmaaldrich.com

Certification and Quality Management Systems (e.g., ISO Standards) for Reference Materials

To guarantee the quality and consistency of reference materials, reputable producers operate under internationally recognized quality management systems. sigmaaldrich.com The certificates of analysis for this compound reference material often state that they were produced and certified under such systems. cato-chem.comlgcstandards.com Key ISO (International Organization for Standardization) standards include:

ISO 17034: This is the primary standard for the competence of reference material producers (RMPs). cato-chem.comsigmaaldrich.com Accreditation to ISO 17034 demonstrates that the producer has a robust quality management system and is technically competent to produce reference materials with certified property values and associated uncertainties. cato-chem.comcwsabroad.com

ISO/IEC 17025: This standard specifies the general requirements for the competence of testing and calibration laboratories. lgcstandards.comsigmaaldrich.com The characterization and certification of the reference material are performed by laboratories accredited to this standard, ensuring that the analytical data (like purity) are accurate and reliable. lgcstandards.com

ISO 9001: This standard outlines the requirements for a general quality management system. lgcstandards.com It demonstrates the producer's ability to consistently provide products that meet customer and regulatory requirements. lgcstandards.com

The certificate of analysis for a reference material is designed in accordance with ISO Guide 31 and provides a full description of the material and the results of its characterization. lgcstandards.com The certified value and its uncertainty are determined according to guidelines such as the EURACHEM/CITAC Guide, providing a 95% confidence level. lgcstandards.com

The table below outlines the key ISO standards relevant to certified reference materials.

ISO StandardTitle/FocusRelevance to this compound Reference Standard
ISO 17034 General requirements for the competence of reference material producersEnsures the manufacturer is competent to produce and certify the reference material to a high standard of quality and reliability. cato-chem.comsigmaaldrich.com
ISO/IEC 17025 General requirements for the competence of testing and calibration laboratoriesGuarantees that the analytical testing used to characterize the reference material (e.g., for purity) is accurate and the results are valid. sigmaaldrich.comlgcstandards.com
ISO 9001 Quality management systemsDemonstrates that the overall production process is subject to a robust and consistent quality management system. lgcstandards.com
ISO Guide 31 Reference materials — Contents of certificates, labels and accompanying documentationSpecifies the information that must be included on the certificate of analysis, ensuring the user has all necessary data for proper use. lgcstandards.com

This table is interactive. Click on the headers to sort.

Forensic Chemistry Applications of N Boc N Desethyl Acetildenafil

Detection and Identification in Illicit Substance Profiling

The detection and identification of N-Boc-N-desethyl acetildenafil (B605126) and similar substances in illicit products are critical for law enforcement and public health. These undeclared analogues are often found in products marketed as "herbal" or "natural" sexual enhancers, posing a significant risk to consumers. wikipedia.org Forensic laboratories routinely screen for these compounds in seized materials to build comprehensive profiles of illicitly manufactured goods.

The identification process often involves a combination of screening techniques and confirmatory analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone of this work. shimadzu-webapp.eunih.gov For instance, a study developing a method for screening 90 different PDE5 inhibitors, including N-Boc-N-desethyl acetildenafil, utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.comnih.gov This targeted approach allows for the sensitive and specific detection of known analogues.

In cases where an unknown substance is suspected, non-targeted screening methods using high-resolution mass spectrometry (HRMS) are employed. oup.com These techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), can identify novel or unexpected analogues by analyzing their exact mass and fragmentation patterns. oup.comtandfonline.com This was demonstrated in the identification of an isomeric sildenafil (B151) analogue in an instant coffee premix, where non-targeted screening flagged the presence of a novel compound based on its fragmentation patterns being similar to known dithiocarbodenafil analogues. oup.com

Screening Methodologies for Novel PDE5i Analogues in Forensic Research Samples

The continuous emergence of new PDE5 inhibitor (PDE5i) analogues requires the development of broad-spectrum screening methodologies. researchgate.net Forensic researchers are focused on creating methods that can detect not only known compounds but also novel, previously uncharacterized analogues.

One successful approach involves creating extensive spectral libraries. nih.govcaymanchem.com These libraries contain the mass spectral data of a wide range of known PDE5 inhibitors and their analogues. When a sample is analyzed, its spectral data can be compared against the library for a match. nih.gov The development of a UPLC-MS/MS-based target screening method for 90 PDE-5is, including this compound, is a prime example of this strategy's application in dietary supplements. mdpi.comnih.gov

Another key strategy is the use of non-targeted screening, which does not rely on pre-existing spectral data for every possible compound. nih.gov Methods like data-independent acquisition (DIA) coupled with HRMS allow for the collection of comprehensive fragmentation data for all ions within a certain mass range. chrom-china.com This rich dataset can then be retrospectively analyzed to identify unknown analogues based on characteristic structural motifs and fragmentation pathways common to the PDE5i class. oup.com

Table 1: Screening Methodologies for PDE5i Analogues

MethodologyInstrumentationPrincipleApplication Example
Targeted ScreeningUPLC-MS/MSMonitors for specific precursor and product ions of known analytes.Simultaneous detection of 90 PDE-5is in dietary supplements. mdpi.comnih.gov
Non-Targeted ScreeningLC-QTOF-MSAcquires high-resolution mass spectra of all ions, allowing for the identification of unknown compounds based on accurate mass and fragmentation patterns.Identification of an isomeric sildenafil analogue in a coffee premix. oup.com
Broad-Specific ImmunoassayImmunochromatographic AssayUtilizes antibodies that can recognize a range of related compounds.Screening for tadalafil (B1681874) and its analogues in herbal products. tandfonline.com

Characterization in Seized Materials for Regulatory Compliance

Once a suspected analogue like this compound is detected, its definitive characterization is essential for regulatory action and prosecution. shimadzu-webapp.eu This involves a multi-faceted analytical approach to confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. oup.comnih.gov It provides detailed information about the chemical environment of each atom in a molecule, allowing for a complete structural assignment. In one case, NMR was used alongside other techniques to identify a novel sildenafil analogue isolated from an instant coffee product. oup.com

Coupled with chromatographic separation, techniques like liquid chromatography-diode array detection (LC-DAD) can provide preliminary structural information based on the compound's UV spectrum, which can then be confirmed by more definitive methods like MS and NMR. oup.com The combination of these techniques provides the robust evidence required to meet the stringent standards of regulatory bodies and ensure compliance with laws prohibiting the sale of unapproved drug ingredients. shimadzu-webapp.eu

Advanced Analytical Techniques in Forensic Trace Analysis

The analysis of trace amounts of this compound and other analogues in complex matrices, such as biological samples or adulterated products with low concentrations of the active ingredient, requires highly sensitive and selective analytical techniques.

Ultra-high-performance liquid chromatography (UHPLC) coupled to a tandem mass spectrometer (MS/MS) is a widely used technique for trace analysis. shimadzu-webapp.eu The high resolving power of UHPLC allows for the separation of the target analyte from matrix interferences, while the MS/MS provides excellent sensitivity and selectivity. This was demonstrated in a method developed for the analysis of PDE-5 inhibitors in blood samples, where a sample volume of only 200 µL was required due to the high sensitivity of the instrument. shimadzu-webapp.eu

Sample preparation is also a critical step in trace analysis. Techniques like solid-phase extraction (SPE) are often employed to concentrate the analyte and remove interfering substances from the sample matrix. science.gov A study on the analysis of illegally added drugs in functional milk powder utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by UHPLC-HRMS analysis, achieving low limits of detection in a complex matrix. chrom-china.com

Table 2: Advanced Analytical Techniques in Forensic Trace Analysis

TechniqueKey FeaturesApplication in PDE5i Analysis
UHPLC-MS/MSHigh chromatographic resolution, high sensitivity and selectivity.Detection of trace levels of PDE-5 inhibitors in blood samples. shimadzu-webapp.eu
UHPLC-HRMSAccurate mass measurement, ability to perform non-targeted analysis.Screening and quantification of a large number of illicitly added drugs in functional milk powder. chrom-china.com
QuEChERS Sample PreparationSimple, fast, and effective cleanup of complex matrices.Extraction of illicit drugs from functional milk powder prior to instrumental analysis. chrom-china.com

Q & A

Q. Tables

Analytical Parameters for this compound
Molecular Formula
CAS Number
LC-MS [M+H]⁺
HPLC Purity
Key Spectral Data (Dimethyl Acetildenafil Analogue)
UV λₘₐₓ (nm)
IR Peaks (cm⁻¹)
¹H NMR (CDCl₃)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.